2-(2-(Methylsulfonyl)phenyl)acetonitrile
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Overview
Description
2-(2-(Methylsulfonyl)phenyl)acetonitrile is an organic compound with the molecular formula C9H9NO2S It is a nitrile derivative characterized by the presence of a methylsulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylsulfonyl)phenyl)acetonitrile typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. The reaction proceeds through a series of steps, including nucleophilic substitution and condensation reactions . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylsulfonyl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
2-(2-(Methylsulfonyl)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Methylsulfonyl)phenyl)acetonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes . The compound’s anti-inflammatory effects are likely due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
2-(2-(Methylsulfonyl)phenyl)acetonitrile can be compared with other similar compounds, such as:
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
2-(Methylsulfanyl)phenylacetonitrile: Another nitrile derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential biological activities.
Properties
Molecular Formula |
C9H9NO2S |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-(2-methylsulfonylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2S/c1-13(11,12)9-5-3-2-4-8(9)6-7-10/h2-5H,6H2,1H3 |
InChI Key |
XLTWJDXVHVPWPG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CC#N |
Origin of Product |
United States |
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